

Spectroscopic Data Interpretation for 1,2-Naphthalic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 1,2-NAPHTHALIC ANHYDRIDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic interpretation of **1,2-naphthalic anhydride** (CAS No: 5343-99-7). While comprehensive experimental spectra for this specific isomer are not readily available in common databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and general principles of spectroscopic analysis for aromatic cyclic anhydrides. It also includes detailed, generalized experimental protocols for acquiring the necessary data.

Chemical and Physical Properties

1,2-Naphthalic anhydride is a solid, pale yellow organic compound. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₆ O ₃	[1][2]
Molecular Weight	198.18 g/mol	[1][2]
CAS Number	5343-99-7	[1][2]
Melting Point	166-167 °C or 170 °C	[2][3]
Appearance	Light yellow needles or Pale Yellow Solid	[2][3]
SMILES	C1=CC=C2C(=C1)C=CC3=C2C(=O)OC3=O	[4]

Spectroscopic Data Summary

Detailed experimental spectroscopic data for **1,2-naphthalic anhydride** is not available in the searched public databases. The following tables provide a template for the expected data based on the compound's structure.

Infrared (IR) Spectroscopy

Expected Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium to Weak
Anhydride C=O Stretch (Asymmetric)	1870-1820	Strong
Anhydride C=O Stretch (Symmetric)	1800-1750	Strong
Aromatic C=C Stretch	1600-1450	Medium to Weak
C-O-C Stretch	1300-1000	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton)

- Expected Chemical Shift Range: 7.0-9.0 ppm
- Expected Multiplicities: Doublets, triplets, and multiplets, characteristic of a substituted naphthalene ring system. The six aromatic protons would exhibit complex splitting patterns due to coupling with their neighbors.

¹³C NMR (Carbon)

- Expected Chemical Shift Range (Aromatic): 110-150 ppm
- Expected Chemical Shift Range (Carbonyl): 160-175 ppm
- Expected Number of Signals: Up to 12 distinct signals (10 for the aromatic carbons and 2 for the carbonyl carbons), depending on the molecular symmetry.

Mass Spectrometry (MS)

m/z Value	Interpretation	Relative Intensity
198	[M] ⁺ (Molecular Ion)	Data not available
170	[M-CO] ⁺	Data not available
154	[M-CO ₂] ⁺	Data not available
126	[M-CO-CO ₂] ⁺ or [C ₁₀ H ₆] ⁺	Data not available

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound like **1,2-naphthalic anhydride**.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **1,2-naphthalic anhydride**.

Methodology: Potassium Bromide (KBr) Pellet Technique

- Sample Preparation:

- Thoroughly dry the **1,2-naphthalic anhydride** sample and spectroscopic grade KBr to remove any moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of the sample with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Process the spectrum to obtain absorbance or transmittance data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1,2-naphthalic anhydride**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **1,2-naphthalic anhydride** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
- Instrument Setup:

- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Determine the chemical shifts of the carbon signals.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **1,2-naphthalic anhydride** and its fragments.

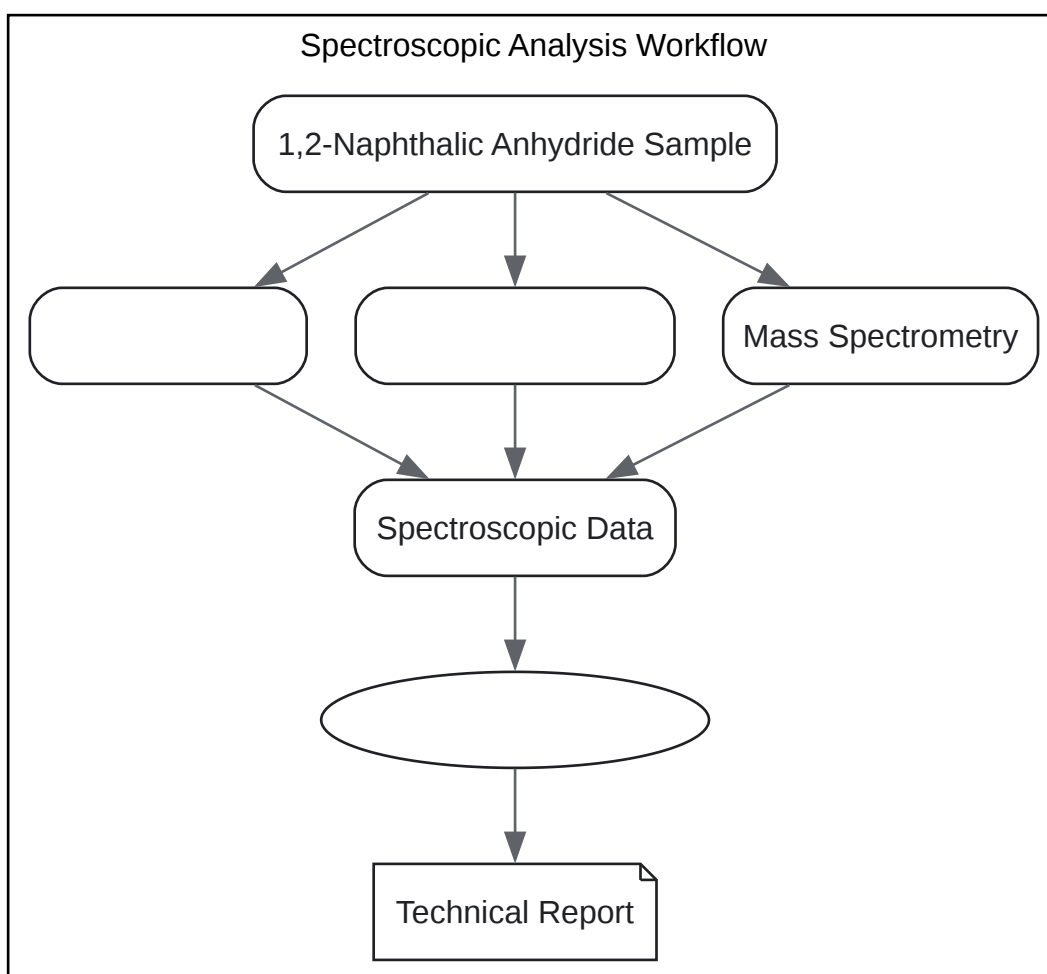
Methodology: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.
- Ionization:
 - Volatilize the sample by heating the probe.
 - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
- Separate the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the chemical structure of **1,2-naphthalic anhydride** and a general workflow for its spectroscopic analysis.



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